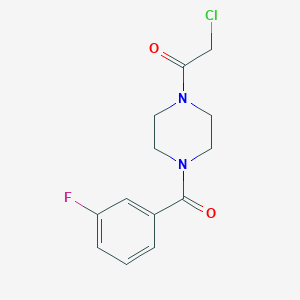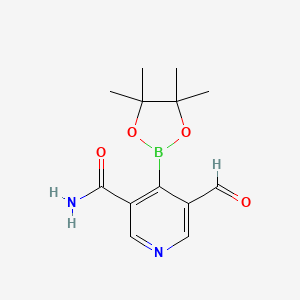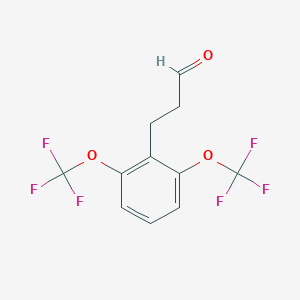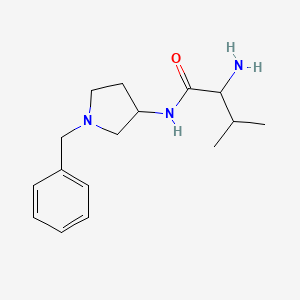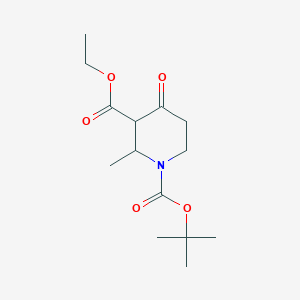
tert-Butyl ((S)-1-((S)-2-aminopropanoyl)piperidin-3-yl)(cyclopropyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl ((S)-1-((S)-2-aminopropanoyl)piperidin-3-yl)(cyclopropyl)carbamate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a piperidine ring, and a cyclopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((S)-1-((S)-2-aminopropanoyl)piperidin-3-yl)(cyclopropyl)carbamate typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of the Aminopropanoyl Group: This step involves the addition of the aminopropanoyl group to the piperidine ring, which can be achieved through amide bond formation reactions.
Attachment of the Cyclopropyl Group: The cyclopropyl group is introduced through cyclopropanation reactions, which typically involve the use of diazo compounds and transition metal catalysts.
Protection with tert-Butyl Group: The final step involves the protection of the amine group with a tert-butyl carbamate, which can be achieved using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
tert-Butyl ((S)-1-((S)-2-aminopropanoyl)piperidin-3-yl)(cyclopropyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl ((S)-1-((S)-2-aminopropanoyl)piperidin-3-yl)(cyclopropyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme activity, protein interactions, and cellular pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of tert-Butyl ((S)-1-((S)-2-aminopropanoyl)piperidin-3-yl)(cyclopropyl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application.
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective properties.
Cyclopropylamine: Contains the cyclopropyl group but lacks the piperidine ring.
Piperidine derivatives: Compounds with variations in the piperidine ring structure.
Uniqueness
tert-Butyl ((S)-1-((S)-2-aminopropanoyl)piperidin-3-yl)(cyclopropyl)carbamate stands out due to its combination of structural features. The presence of the tert-butyl, piperidine, and cyclopropyl groups in a single molecule provides unique chemical and biological properties that are not found in simpler compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C16H29N3O3 |
|---|---|
分子量 |
311.42 g/mol |
IUPAC名 |
tert-butyl N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-cyclopropylcarbamate |
InChI |
InChI=1S/C16H29N3O3/c1-11(17)14(20)18-9-5-6-13(10-18)19(12-7-8-12)15(21)22-16(2,3)4/h11-13H,5-10,17H2,1-4H3 |
InChIキー |
IYJLJQXADNBWRC-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)N1CCCC(C1)N(C2CC2)C(=O)OC(C)(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


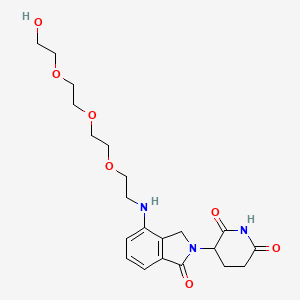
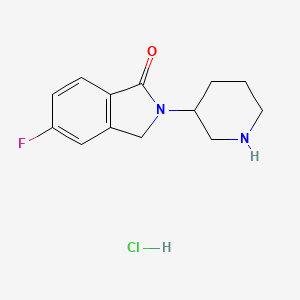
methyl}-2H-pyrrole](/img/structure/B14778183.png)
![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclopentanecarboxamide](/img/structure/B14778194.png)
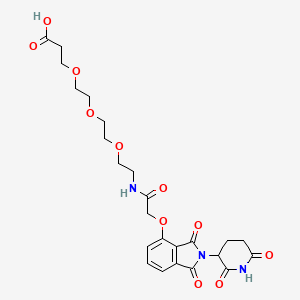

![tert-butyl 7-bromo-4'-(4-phenylpiperidine-1-carbonyl)spiro[2,3-dihydro-1H-naphthalene-4,3'-pyrrolidine]-1'-carboxylate](/img/structure/B14778204.png)
![tert-butyl N-[(1R)-1-(5-bromo-3-fluoropyridin-2-yl)ethyl]carbamate](/img/structure/B14778208.png)

